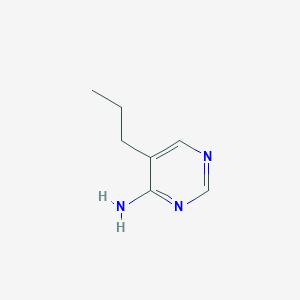
4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrimidinyl group attached to a hydrazonomethyl group, which is further connected to a methylphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol typically involves the condensation of 4-methyl-2-formylphenol with pyrimidin-2-ylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated phenols.
Applications De Recherche Scientifique
4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or magnetic properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its hydrazone moiety can form coordination complexes with metal ions, altering their biological activity . The compound’s phenolic group can also participate in redox reactions, influencing cellular oxidative stress levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol
- 4-Methyl-2-((2-(pyridin-2-yl)hydrazono)methyl)phenol
- 4-Methyl-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol
Uniqueness
4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for forming metal complexes with specific coordination geometries and magnetic properties . Additionally, its potential bioactivity sets it apart from other similar compounds, making it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C12H12N4O |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
4-methyl-2-[(E)-(pyrimidin-2-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C12H12N4O/c1-9-3-4-11(17)10(7-9)8-15-16-12-13-5-2-6-14-12/h2-8,17H,1H3,(H,13,14,16)/b15-8+ |
Clé InChI |
SDUSFLUTXDNVKX-OVCLIPMQSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O)/C=N/NC2=NC=CC=N2 |
SMILES canonique |
CC1=CC(=C(C=C1)O)C=NNC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


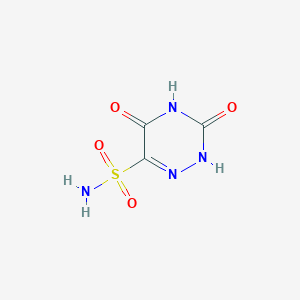
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)
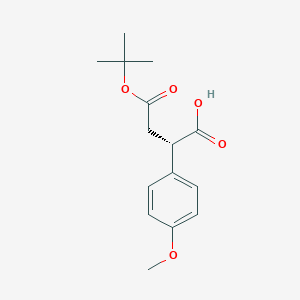
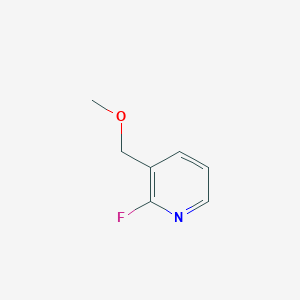

![7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13099366.png)

![3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13099369.png)
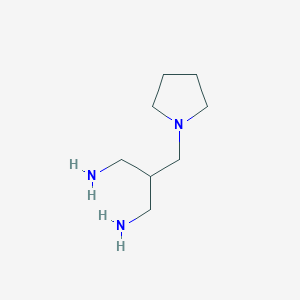

![6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)
